molecular formula C10H10N4OS B7599727 1-(3-Methylphenyl)-3-(1,3,4-thiadiazol-2-yl)urea

1-(3-Methylphenyl)-3-(1,3,4-thiadiazol-2-yl)urea

Cat. No.: B7599727
M. Wt: 234.28 g/mol
InChI Key: RLXDXZWQXWPHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylphenyl)-3-(1,3,4-thiadiazol-2-yl)urea is an organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylphenyl)-3-(1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 3-methylphenyl isocyanate with 2-amino-1,3,4-thiadiazole. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)-3-(1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring or the urea moiety is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazole or urea derivatives.

Scientific Research Applications

1-(3-Methylphenyl)-3-(1,3,4-thiadiazol-2-yl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-3-(1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methylphenyl)-3-(1,3,4-thiadiazol-2-yl)thiourea: Similar structure but contains a thiourea moiety instead of a urea moiety.

    1-(3-Methylphenyl)-3-(1,3,4-thiadiazol-2-yl)carbamate: Contains a carbamate group instead of a urea group.

    1-(3-Methylphenyl)-3-(1,3,4-thiadiazol-2-yl)guanidine: Contains a guanidine group instead of a urea group.

Uniqueness

1-(3-Methylphenyl)-3-(1,3,4-thiadiazol-2-yl)urea is unique due to its specific combination of a thiadiazole ring and a urea moiety. This combination imparts distinct chemical properties and reactivity patterns, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research.

Properties

IUPAC Name

1-(3-methylphenyl)-3-(1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c1-7-3-2-4-8(5-7)12-9(15)13-10-14-11-6-16-10/h2-6H,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXDXZWQXWPHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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